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Compound of Interest

3-Bromo-2-hydroxy-5-
Compound Name:

methoxybenzoic acid
CAS No.: 132020-40-7

Cat. No.: B3231379

Get Quote

Executive Summary & Compound Profile

3-bromo-2-hydroxy-5-methoxybenzoic acid is a halogenated derivative of 5-methoxysalicylic
acid.[1] It serves as a critical intermediate in the synthesis of bioactive scaffolds, particularly in
the development of non-steroidal anti-inflammatory drugs (NSAIDs) and specific metallo-
enzyme inhibitors.

This guide provides a technical comparison of its UV-Vis absorption characteristics against its
parent compounds.[1] By analyzing the bathochromic shifts induced by the methoxy (-OCH

) and bromo (-Br) substituents, researchers can validate the identity and purity of this
compound without relying solely on expensive mass spectrometry.

Chemical Identity

o |[UPAC Name: 3-bromo-2-hydroxy-5-methoxybenzoic acid[1][2]

o Core Scaffold: Salicylic Acid (2-hydroxybenzoic acid)[1]
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» Key Substituents:
o C2: Hydroxyl (-OH) — Chromophore activator[1]
o C3: Bromine (-Br) — Auxochrome (Heavy atom effect)[1]
o C5: Methoxy (-OCH

) — Auxochrome (Strong mesomeric donor)[1]

Comparative UV-Vis Analysis

The following data table synthesizes experimental values for the parent scaffolds and the
theoretically predicted maxima for the target compound based on Woodward-Fieser rules and

empirical substituent effects.

Table 1: Comparative Absorption Maxima ( )[1]
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Band Il ( Band | Shift
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+11 nm shift.
The -OCH
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Technical Insight: The absorption maximum of the target compound is pH-dependent.[1] In
basic media (pH > 10), the phenoalic proton is removed, creating a phenolate anion. This
significantly raises the HOMO energy, causing a further bathochromic shift (Red Shift) of 15-20

nm (expected

nm).

Experimental Protocol: Self-Validating
Characterization

To ensure reproducibility and trustworthiness (E-E-A-T), follow this standardized protocol. This
workflow includes a "self-validation” step using the isosbestic point analysis if pH titration is
performed.[1]

Materials
e Solvent: HPLC-grade Methanol or Ethanol (Cutoff < 205 nm).[1]

e Blank: Pure solvent from the same bottle used for solvation.[1]

e Cuvettes: Quartz (1 cm path length).

Step-by-Step Methodology

e Stock Solution Preparation:
o Weigh 10.0 mg of 3-bromo-2-hydroxy-5-methoxybenzoic acid.[1]
o Dissolve in 10 mL Methanol to create a 1.0 mg/mL (approx. 3.8 mM) stock.[1]
o Note: Sonicate for 2 minutes to ensure complete dissolution.

o Working Dilution (Critical Step):
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o Dilute the stock 1:100 to achieve a final concentration of ~38 pM.

o Target Absorbance: The ideal absorbance at

should be between 0.6 and 0.8 AU for maximum signal-to-noise ratio.[1]

e Spectral Scan:

o Baseline Correction: Run a baseline scan with pure methanol in both sample and
reference paths.[1]

o Scan Parameters: Range 200-450 nm; Scan speed: Medium (200 nm/min); Data interval:
1 nm.

o Validation (The "Acid Shift" Test):

[e]

Add 1 drop of 0.1 M HCI to the cuvette and re-scan.

o

Expected Result: The spectrum should stabilize (protonated form).

[¢]

Add 2 drops of 0.1 M NaOH to the same cuvette and re-scan.

o

Expected Result: Immediate bathochromic shift (>15 nm) and hyperchromic effect
(increased intensity) due to phenolate formation.[1]

Synthesis & Structural Logic

Understanding the synthesis confirms the position of the substituents, which dictates the
spectral properties. The bromine atom is introduced via electrophilic aromatic substitution,
directed ortho to the hydroxyl group because the para position is blocked by the methoxy

group.

Synthesis Pathway Diagram
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Caption: Electrophilic bromination pathway. The -OH group directs the incoming bromine to the
ortho (C3) position.

Mechanistic Explanation of Spectral Shifts

e Conjugation Extension: The benzene ring is the primary chromophore.[1]
e Auxochromic Action:
o The -OH and -OCH

groups possess lone pair electrons that interact with the
-system of the ring (

interaction).[1] This raises the energy of the Highest Occupied Molecular Orbital (HOMO),
narrowing the energy gap (

) to the Lowest Unoccupied Molecular Orbital (LUMO).
o Result: Lower energy required for excitation

Longer wavelength absorption.[1]

e The "Heavy Atom" Effect: The large Bromine atom at C3 causes slight steric distortion and
increases the polarizability of the molecule, further stabilizing the excited state and
contributing to the red shift.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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